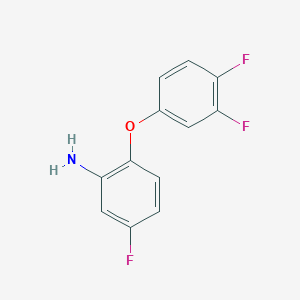

2-(3,4-Difluorophenoxy)-5-fluoroaniline

Description

2-(3,4-Difluorophenoxy)-5-fluoroaniline is a fluorinated aromatic amine characterized by a 3,4-difluorophenoxy group attached to a 5-fluoroaniline moiety. The compound’s structure combines electron-withdrawing fluorine substituents with an aniline group, making it relevant in pharmaceuticals, agrochemicals, and materials science. Fluorine atoms enhance metabolic stability, lipophilicity, and binding affinity in drug candidates, while the phenoxy-aniline scaffold is common in kinase inhibitors and herbicides .

Properties

IUPAC Name |

2-(3,4-difluorophenoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBRMWLJMVZJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)-5-fluoroaniline typically involves the reaction of 3,4-difluorophenol with 2,5-difluoronitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)-5-fluoroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The nitro group in the precursor can be reduced to form the aniline compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups.

Major Products Formed

Substitution Reactions: Products include various substituted anilines and phenols.

Oxidation Reactions: Products include nitroso and nitro derivatives.

Reduction Reactions: The major product is the aniline derivative.

Scientific Research Applications

2-(3,4-Difluorophenoxy)-5-fluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Positional Isomers of Fluoroaniline Derivatives

- 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline: A study comparing these isomers revealed that fluorine and nitro group positioning significantly alters spectroscopic properties (e.g., NMR chemical shifts) and molecular interactions. For instance, 5-nitro-2-fluoroaniline exhibits stronger hydrogen-bonding capacity due to the nitro group’s proximity to the amino group, whereas 2-nitro-5-fluoroaniline shows higher thermal stability. This suggests that the para-fluoro substitution in 2-(3,4-Difluorophenoxy)-5-fluoroaniline may enhance steric effects compared to ortho-fluoro analogs .

Simplistic Fluorinated Anilines

- 3,4-Difluoroaniline (C₆H₅F₂NH₂): Lacking the phenoxy group, this compound is less bulky and more reactive in electrophilic substitution. It serves as a precursor in dye synthesis but lacks the pharmacokinetic advantages imparted by the phenoxy group in the target compound .

- 3,4-Difluoro-6-nitroaniline (C₆H₄F₂NO₂NH₂): The nitro group increases oxidative reactivity but reduces bioavailability compared to the amino group in the target compound. This highlights the trade-off between stability and functionality in fluorinated anilines .

Substituted Phenoxy-Aniline Analogs

- 2-(3,4-Dichlorophenyl)-4-fluoroaniline :

Replacing fluorine with chlorine on the phenyl ring increases molecular weight (277.1 g/mol vs. ~243.2 g/mol for the target compound) and lipophilicity (logP ~3.1 vs. ~2.6). Chlorine’s stronger electron-withdrawing effect may enhance resistance to enzymatic degradation but could reduce solubility . - However, this modification increases synthetic complexity .

Halogen and Functional Group Variations

Fluorine vs. Chlorine Substituents

- Electron Effects: Fluorine’s high electronegativity polarizes the aromatic ring more effectively than chlorine, influencing π-π stacking in drug-receptor interactions. For example, pamapimod (a kinase inhibitor with a 2,4-difluorophenoxy group) relies on fluorine’s inductive effects for optimal binding to p38 MAP kinase .

- Metabolic Stability: Fluorinated compounds like this compound are less prone to oxidative metabolism than chlorinated analogs, as seen in comparisons with 3',4'-dichloro derivatives .

Phenoxy vs. Heterocyclic Substituents

- Biological Activity: Pyridopyrimidinone derivatives (e.g., R1487) with difluorophenoxy groups exhibit potent kinase inhibition, whereas pyrazole-substituted anilines prioritize selectivity over broad-spectrum activity. This underscores the phenoxy group’s role in balancing potency and specificity .

Key Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | logP | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | ~243.2 | ~2.6 | 3,4-Difluorophenoxy, 5-F-aniline | Drug intermediates, herbicides |

| 3,4-Difluoroaniline | 129.1 | ~1.8 | NH₂, 3,4-F₂ | Dye synthesis |

| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | 277.1 | ~3.1 | 3,4-Cl₂, 4-F-aniline | Agrochemicals |

| 5-Nitro-2-fluoroaniline | 156.1 | ~1.2 | NO₂, 2-F-aniline | Spectroscopy studies |

Research Findings and Implications

- Synthetic Accessibility: The target compound’s phenoxy group can be introduced via Ullmann coupling or nucleophilic aromatic substitution, but regioselectivity challenges arise due to fluorine’s directing effects .

Biological Activity

2-(3,4-Difluorophenoxy)-5-fluoroaniline is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxy group with two fluorine atoms at the 3 and 4 positions and a fluoroaniline moiety. This unique structure contributes to its physicochemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and facilitate cellular uptake.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer applications, particularly in inhibiting tumor growth in various cancer cell lines. A study reported that it significantly suppressed growth in MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Significant inhibition |

| HepG2 | 30 | Moderate inhibition |

| Vero | >50 | Low toxicity |

Structure-Activity Relationships (SAR)

The SAR studies highlight that the positioning and nature of substituents on the aniline and phenoxy rings are crucial for enhancing biological activity. For instance, replacing hydrogen with fluorine in specific positions has been shown to increase potency against certain microbial strains.

Key Findings:

- Fluorination : Enhances lipophilicity and bioactivity.

- Substituent Positioning : The arrangement of functional groups affects enzyme binding affinity and selectivity.

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that derivatives of this compound could inhibit the T3SS in Pseudomonas aeruginosa, preventing cytotoxicity in host cells. The effectiveness was assessed using a secretion assay that measures the inhibition of ExoS-β-lactamase fusion protein hydrolysis .

- In Vivo Antitumor Activity : In animal models, treatment with the compound led to significant reductions in tumor size compared to controls, demonstrating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.